molecular formula C9H19N3O2Si2 B092873 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- CAS No. 17331-61-2

1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-

Cat. No. B092873
CAS RN: 17331-61-2
M. Wt: 257.44 g/mol
InChI Key: MNMOUFWORYTNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-, also known as TMS-triazine, is a commonly used reagent in organic synthesis. It is a highly reactive and versatile compound that can be used in a wide range of chemical reactions. TMS-triazine is a white crystalline solid that is soluble in most organic solvents.

Mechanism of Action

1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- is a highly reactive compound that can form covalent bonds with a wide range of functional groups. It reacts with primary and secondary amines, thiols, and alcohols to form stable adducts. 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- can also react with carboxylic acids, sulfonic acids, and phosphonic acids to form esters and amides. The reaction mechanism involves the nucleophilic attack of the functional group on the electrophilic triazine ring.
Biochemical and physiological effects:
1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- has no known biochemical or physiological effects. It is a synthetic reagent that is used in chemical reactions and has no therapeutic value.

Advantages and Limitations for Lab Experiments

1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- is a highly reactive and versatile reagent that is easy to handle and store. It is relatively inexpensive and readily available from commercial suppliers. However, 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- is highly reactive and can react with a wide range of functional groups, including water and air. It is important to handle 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- with care and to use it in a well-ventilated area.

Future Directions

There are several future directions for the use of 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- in scientific research. One area of interest is the development of new synthetic methods using 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- as a reagent. Another area of interest is the use of 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- in the preparation of functionalized surfaces and materials for use in biotechnology and nanotechnology. Additionally, 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- could be used as a coupling agent in the immobilization of enzymes and other biomolecules for use in biosensors and biocatalysis.

Scientific Research Applications

1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- is widely used in organic synthesis as a highly reactive and versatile reagent. It is commonly used in the synthesis of heterocyclic compounds, peptides, and nucleosides. 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- has also been used in the preparation of various functionalized surfaces and materials. In addition, 1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]- has been used as a coupling agent in the immobilization of enzymes and other biomolecules.

properties

CAS RN

17331-61-2

Molecular Formula

C9H19N3O2Si2

Molecular Weight

257.44 g/mol

IUPAC Name

trimethyl-[(3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy]silane

InChI

InChI=1S/C9H19N3O2Si2/c1-15(2,3)13-8-7-10-12-9(11-8)14-16(4,5)6/h7H,1-6H3

InChI Key

MNMOUFWORYTNCL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1=CN=NC(=N1)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC1=CN=NC(=N1)O[Si](C)(C)C

Other CAS RN

17331-61-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In accordance with the invention, it has further been discovered that the silylation of 6-azauracil with trimethylchlorosilane and triethylamine affords an almost quantitative yield of the required 3,5-bis-trimethylsilyloxy-1,2,4-triazine in pure form when the reaction is carried out in the higher-boiling toluene and when a longer reaction period of time is used.
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